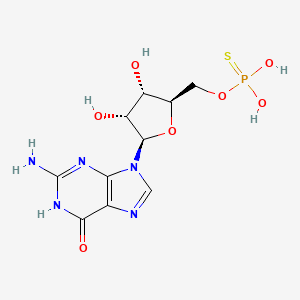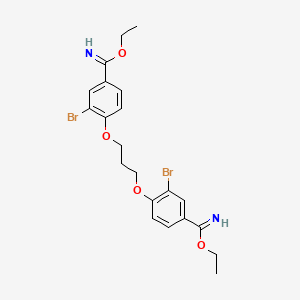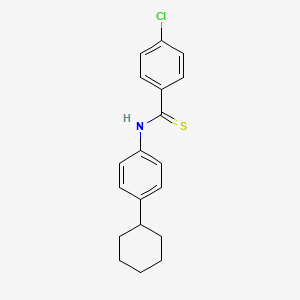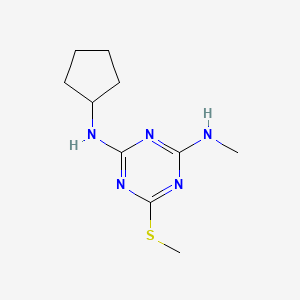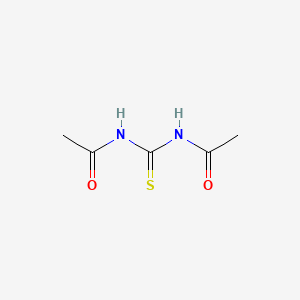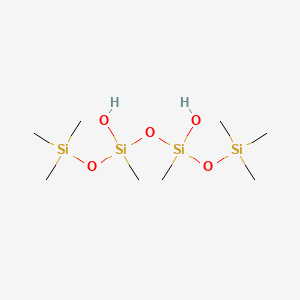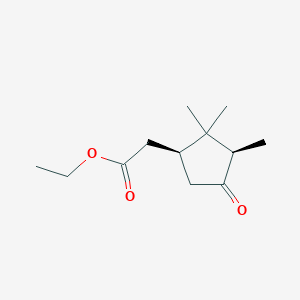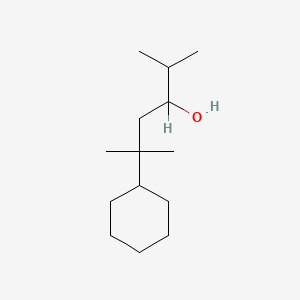
alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol is a complex organic compound known for its unique structure and properties. This compound is characterized by a cyclohexane ring substituted with isopropyl and dimethyl groups, making it a tertiary alcohol. It is used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the isopropyl group onto the cyclohexane ring.
Another method involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) is reacted with a suitable cyclohexanone derivative. This reaction forms the tertiary alcohol through nucleophilic addition.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes, Secondary alcohols
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.
Mecanismo De Acción
The mechanism of action of alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol involves its interaction with specific molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of enzymes and receptors. The compound’s structure allows it to modulate biological pathways, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol can be compared with other similar compounds such as:
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanol: Similar structure but differs in the position of the hydroxyl group.
Beta-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol: Variation in the position of the isopropyl group.
Gamma-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol: Different substitution pattern on the cyclohexane ring.
These compounds share similar chemical properties but exhibit unique reactivity and applications due to their structural differences.
Propiedades
Número CAS |
94138-66-6 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
5-cyclohexyl-2,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C14H28O/c1-11(2)13(15)10-14(3,4)12-8-6-5-7-9-12/h11-13,15H,5-10H2,1-4H3 |
Clave InChI |
BHHSAAAGWSTDGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(C)(C)C1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




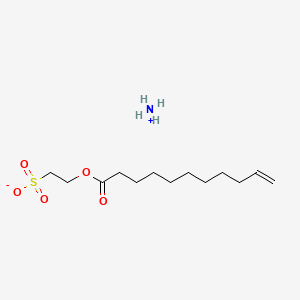
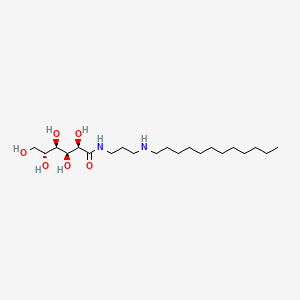

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
